N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide
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Description
Scientific Research Applications
Antibacterial and Antifungal Activities : Certain derivatives of N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide exhibit notable antibacterial and antifungal properties. These derivatives include compounds with structural modifications, such as thiophene-3-carboxamide derivatives. The specific molecular conformations of these compounds, including intramolecular hydrogen bonds, contribute to their biological activity (Vasu et al., 2005).
Synthesis of Diaminomethylene Derivatives : The reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, such as morpholine, results in the formation of 3-diaminomethylene-4,5-dihydro-2(3H)-furanones. These derivatives showcase the versatility of the base compound in synthesizing structurally varied molecules, potentially useful for further biological studies (K. Yamagata et al., 2002).
Crystal Structure and Antitumor Activity : A specific derivative, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 2,6-difluorobenzonitrile, shows inhibitory effects on the proliferation of cancer cell lines. The crystal structure of this compound has been determined, contributing to the understanding of its potential antitumor activity (Xuechen Hao et al., 2017).
Antiprotozoal Agents : Derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have been synthesized and exhibit significant antiprotozoal activity. These compounds, through their DNA binding capabilities, demonstrate effectiveness against protozoal infections (M. Ismail et al., 2004).
Orally Active Histone Deacetylase Inhibitor : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase (HDAC) inhibitor derived from this compound, selectively inhibits HDACs and has entered clinical trials for its anticancer properties (Nancy Z. Zhou et al., 2008).
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUCJQUVOFJAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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